molecular formula C10H16O7 B12925804 (R)-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate

(R)-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate

Cat. No.: B12925804
M. Wt: 248.23 g/mol
InChI Key: AACBJIFTOUPSAT-SNVBAGLBSA-N
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Description

®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate is an organic compound known for its unique structure and versatile chemical properties. This compound features a central butane backbone with three carboxylate groups and a hydroxyl group, making it a tricarboxylic acid derivative. Its stereochemistry is defined by the ®-configuration, which influences its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method starts with the esterification of citric acid, followed by selective reduction and protection of functional groups to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate may involve large-scale esterification processes using citric acid and methanol under acidic conditions. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability, often incorporating continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.

    Reduction: The carboxyl groups can be reduced to primary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis and chiral catalysis.

Biology

In biological research, this compound serves as a model molecule for studying enzyme-catalyzed reactions and metabolic pathways. Its tricarboxylate structure is similar to intermediates in the citric acid cycle, making it valuable for investigating cellular respiration and energy production.

Medicine

In medicine, ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate is explored for its potential therapeutic properties. Its derivatives are studied for their ability to modulate metabolic pathways and treat metabolic disorders.

Industry

Industrially, this compound is used in the synthesis of biodegradable polymers and as a precursor for producing specialty chemicals. Its environmentally friendly profile makes it attractive for green chemistry applications.

Mechanism of Action

The mechanism by which ®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in the citric acid cycle, influencing energy production and metabolic flux. Its tricarboxylate structure allows it to chelate metal ions, affecting enzyme activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: A tricarboxylic acid with a similar structure but different stereochemistry.

    Isocitric Acid: Another tricarboxylic acid involved in the citric acid cycle, differing in the position of the hydroxyl group.

    Aconitic Acid: An intermediate in the citric acid cycle with a similar backbone but lacking the hydroxyl group.

Uniqueness

®-Trimethyl 2-hydroxybutane-1,2,4-tricarboxylate is unique due to its specific ®-configuration and the presence of three carboxylate groups and one hydroxyl group. This combination of features gives it distinct reactivity and interaction profiles compared to other tricarboxylic acids, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H16O7

Molecular Weight

248.23 g/mol

IUPAC Name

trimethyl (2R)-2-hydroxybutane-1,2,4-tricarboxylate

InChI

InChI=1S/C10H16O7/c1-15-7(11)4-5-10(14,9(13)17-3)6-8(12)16-2/h14H,4-6H2,1-3H3/t10-/m1/s1

InChI Key

AACBJIFTOUPSAT-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)CC[C@@](CC(=O)OC)(C(=O)OC)O

Canonical SMILES

COC(=O)CCC(CC(=O)OC)(C(=O)OC)O

Origin of Product

United States

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